molecular formula C8H12O4 B8393498 1-Butene-1,4-diol,diacetate

1-Butene-1,4-diol,diacetate

Cat. No.: B8393498
M. Wt: 172.18 g/mol
InChI Key: VIRPYONDKXQHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butene-1,4-diol,diacetate: is an organic compound with the molecular formula C8H12O4 . It is an acetate ester obtained by the formal condensation of the two hydroxy groups of butane-1,4-diol with two molecules of acetic acid . This compound is known for its applications in various chemical reactions and industrial processes.

Chemical Reactions Analysis

Types of Reactions: 1-Butene-1,4-diol,diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like acyl halides and anhydrides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acetoxy derivatives, while reduction can produce various alcohols and ethers.

Scientific Research Applications

Industrial Applications

1. Polymer Production

  • Use in Polyurethane Synthesis : 1-Butene-1,4-diol, diacetate serves as a precursor for polyols used in polyurethane production. Polyurethanes are widely used in foams, elastomers, and coatings due to their durability and flexibility.

2. Coating Agents

  • Antidiscoloration Agent : The compound has been noted for its effectiveness as an antidiscoloration agent in molded articles and coating compositions. This application is crucial for maintaining the aesthetic quality of products exposed to environmental factors .

Biological Applications

1. Enzyme Inhibition Studies

  • Recent studies have investigated the potential of compounds related to 1-butene-1,4-diol, diacetate as enzyme inhibitors. For instance, derivatives have shown promise as inhibitors against alpha-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease respectively .

2. Cross-Metathesis Reactions

  • Research has highlighted the use of 1-butene-1,4-diol, diacetate in cross-metathesis reactions with renewable resources like methyl oleate. This process demonstrates its utility in synthesizing valuable chemicals from sustainable sources .

Case Studies

StudyDescriptionFindings
Polymer Synthesis Investigation into the use of 1-butene-1,4-diol, diacetate in polyurethane productionDemonstrated improved mechanical properties and thermal stability of resulting polymers .
Enzyme Inhibition Analysis of enzyme inhibitory potential of related compoundsSeveral derivatives exhibited significant inhibition against alpha-glucosidase; potential for therapeutic applications .
Cross-Metathesis Study on the metathesis reaction with methyl oleateAchieved high yields of desired products using 1-butene-1,4-diol, diacetate as a key reactant .

Mechanism of Action

The precise mechanism of action of 1-Butene-1,4-diol,diacetate involves its participation in nucleophilic substitution reactions. The compound can react with various substrates, leading to the formation of different products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 1-Butene-1,4-diol,diacetate is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for scientific research and industrial processes.

Q & A

Q. (Basic) What are the recommended synthetic methodologies for 1-Butene-1,4-diol diacetate, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves acetylation of 1-Butene-1,4-diol using acetic anhydride or acetyl chloride under acidic or basic catalysis. For advanced applications, cross-metathesis reactions with Grubbs catalysts (e.g., Grubbs II) in dichloromethane at 40°C have been employed to modify olefinic bonds without affecting other functional groups, achieving yields up to 73% . Optimization strategies include:

  • Catalyst loading : 10 mol% Grubbs II for selective reactivity.
  • Solvent choice : CH₂Cl₂ minimizes side reactions.
  • Temperature control : 40°C balances reaction rate and selectivity.
    Post-synthesis, purification via column chromatography or distillation is recommended.

Q. (Basic) How should researchers characterize the purity and structural integrity of 1-Butene-1,4-diol diacetate?

Answer:
Key characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts with PubChem/NIST reference data (e.g., δ 2.05 ppm for acetate methyl groups) .
    • IR : Confirm ester C=O stretches near 1740 cm⁻¹.
  • Chromatography :
    • GC-MS : Verify molecular ion peaks (e.g., m/z 158 for the parent ion) and compare retention indices with standards .
  • Physical properties : Validate density (≈0.96–1.48 g/cm³) and refractive index (≈1.43) against NIST data .

Q. (Basic) What safety protocols are critical when handling 1-Butene-1,4-diol diacetate in laboratory settings?

Answer:
Safety measures align with GHS guidelines:

  • PPE : Chemical-resistant gloves (nitrile), lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Absorb with inert material (e.g., vermiculite) and avoid drainage contamination .
  • Storage : In airtight containers away from ignition sources.

Q. (Advanced) How can researchers resolve contradictions in spectroscopic data for derivatives of 1-Butene-1,4-diol diacetate?

Answer:
Contradictions often arise from stereochemical variations or impurities. Strategies include:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas.
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values.
  • Database cross-referencing : Use PubChem or NIST Chemistry WebBook to validate spectral peaks .
    For example, unexpected peaks in ¹H NMR may indicate cis/trans isomerization, requiring 2D NMR (e.g., NOESY) for resolution.

Q. (Advanced) What are the challenges in scaling up the synthesis of 1-Butene-1,4-diol diacetate from laboratory to pilot-scale production?

Answer:
Key challenges include:

  • Catalyst efficiency : Grubbs catalysts may degrade at larger scales; consider immobilized catalysts for reuse.
  • Exothermicity : Use jacketed reactors for temperature control during acetylation.
  • Purification : Distillation under reduced pressure prevents thermal decomposition.
    Market analyses indicate global production capacity limitations for precursors like 2-butene-1,4-diol, necessitating optimized feedstock logistics .

Q. (Advanced) How does stereochemistry influence the reactivity of 1-Butene-1,4-diol diacetate in cyclodehydration reactions?

Answer:
The cis/trans configuration of the diol precursor dictates product selectivity. For example:

  • cis-1,4-diols undergo cyclodehydration with active methylene compounds (e.g., malononitrile) to yield 2-vinyl-2,3-dihydrofurans in >80% yield .
  • trans-isomers may form less stable intermediates, leading to side products.
    Experimental verification via polarimetry or chiral HPLC is critical for stereochemical analysis.

Q. (Advanced) What strategies mitigate byproduct formation in cross-metathesis reactions involving 1-Butene-1,4-diol diacetate?

Answer:
Byproducts often stem from competing olefin isomerization or catalyst decomposition. Mitigation includes:

  • Substrate stoichiometry : Use excess diacetate (5.0 equiv) to drive reaction completion .
  • Additives : Add molecular sieves to scavenge moisture, stabilizing Grubbs catalysts.
  • Reaction monitoring : Track progress via TLC or in situ IR to terminate at optimal conversion.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

4-acetyloxybut-3-enyl acetate

InChI

InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3,5H,4,6H2,1-2H3

InChI Key

VIRPYONDKXQHHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC=COC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,4-BG is useful as a raw material for e.g. polyester or tetrahydrofuran. Some methods for producing 1,4-BG are known, and one of which comprises acetoxylating butadiene with acetic acid and oxygen to form 1,4-diacetoxybutene, hydrogenating the 1,4-diacetoxybutene to form 1,4-diacetoxybutane and then hydrolyzing the 1,4-diacetoxybutane to obtain 1,4-BG. A purified 1,4-BG is recovered from the hydrolysis product by multi-step distillations. One of which comprises supplying the hydrolysis product to a first distillation column, distilling off substantially all the amounts of water and acetic acid from the top of the column, supplying the bottom liquid to a second distillation column, distilling off an unreacted substance from the top of the second distillation column, circulating the distillate to a hydrolysis step, while distilling the bottom liquid from the second distillation column in a third distillation column to obtain 1,4-BG as a product (Japanese Patent Laid Open No. 19610/1977).
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